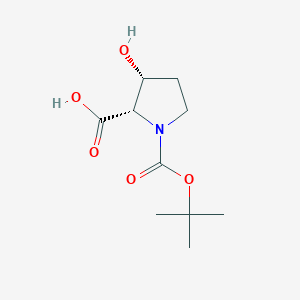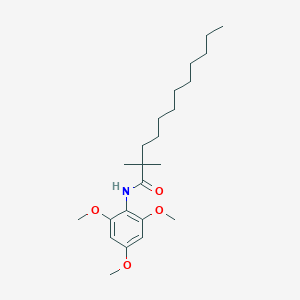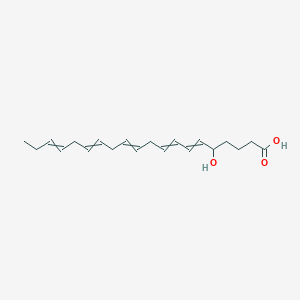
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid
Übersicht
Beschreibung
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid is a type of hydroxyeicosapentaenoic acid . These are eicosanoic acids with an attached hydroxyl group and five CC double bonds . It is a non-polymer with a molecular weight of 318.45 .
Molecular Structure Analysis
The molecule contains a total of 52 bonds, including 22 non-H bonds, 6 multiple bonds, 13 rotatable bonds, 6 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The compound has a chemical formula of C20H30O3 . It has a molecular weight of 318.4504 and a monoisotopic mass of 318.219494826 .Wissenschaftliche Forschungsanwendungen
Leukotriene Biosynthesis : The conversion of eicosapentaenoic acid to leukotriene C5 involves the stereospecific elimination of hydrogen at C-10, as shown in studies with mastocytoma cells. This process helps understand the mechanistic and stereochemical aspects of leukotriene biosynthesis (Hammarström, 1983).
Cytochrome P450 and Fatty Acid Oxidation : Cytochrome P450 can oxygenate polyunsaturated fatty acids to hydroxy and epoxy fatty acids, including eicosapentaenoic acid to various hydroxyeicosapentaenoic acids. These findings are crucial in understanding the chemical instability and biological actions of these acids (Oliw, Bylund, Herman, 1996).
Platelet Metabolism : The transformation of eicosapentaenoic acid in human platelets leads to the formation of thromboxane B3 and hydroxyeicosapentaenoic acids. This research sheds light on the role of these compounds in platelet function (Hamberg, 1980).
Bioactive Icosanoids : The study of the temperate red marine alga Farlowia mollis led to the isolation of new dihydroxyicosanoids with significant biological activities, including the inhibition of certain cellular processes (Solem, Jiang, Gerwick, 1989).
Anti-inflammatory Resolvins : Research on docosapentaenoic acid-derived resolvins highlighted their potential as anti-inflammatory agents and the need for further optimization for therapeutic efficacy (Dangi, Obeng, Nauroth, Chung, Bailey-Hall, Hallenbeck, Arterburn, 2010).
Prostaglandin Production : Studies on human umbilical blood vessels showed the conversion of eicosapentaenoic acid to prostaglandin I3, suggesting potential benefits in thrombo-embolic disorders (Dyerberg, Jørgensen, Arnfred, 1981).
Novel Hydroxy and Epoxy Metabolites : Research has shown that cytochrome P450 enzymes convert eicosapentaenoic acid to novel metabolites with potential physiological activities, including antiarrhythmic effects (Arnold et al., 2010).
Eigenschaften
IUPAC Name |
5-hydroxyicosa-6,8,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAGQROYQYQRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyicosa-6,8,11,14,17-pentaenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



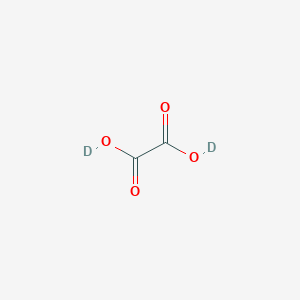
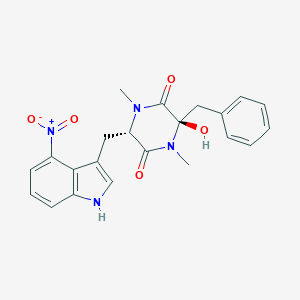

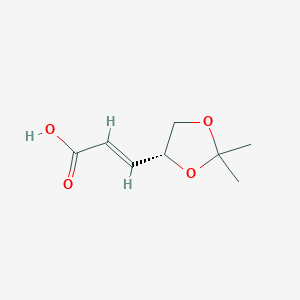
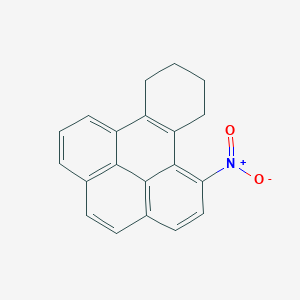



![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)



